5-Hydroxypyrimidin-4(3H)-one

Antiviral Endonuclease Inhibition Influenza

For drug discovery programs targeting influenza endonuclease, the 5-hydroxypyrimidin-4(3H)-one scaffold offers a validated metal-chelating pharmacophore. Substituting with other hydroxypyrimidine isomers (e.g., 2- or 4-hydroxy) fails to recapitulate potency due to distinct tautomeric and electronic profiles. - Potent influenza endonuclease inhibition: 2-phenyl derivatives achieve IC50 = 0.15-0.58 μM via bidentate metal chelation engaging Tyr130 and Arg124. - ERCC1-XPF selectivity: >10-fold selectivity over FEN-1 endonuclease, minimizing off-target effects in DNA repair-targeted cancer sensitization. - Supply advantage: Free base (CAS 15837-41-9) and hydrochloride salt (CAS 1616526-82-9) available, with the salt form recommended for aqueous solubility in biochemical assays and preclinical dosing.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 15837-41-9
Cat. No. B090782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrimidin-4(3H)-one
CAS15837-41-9
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)O
InChIInChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8)
InChIKeyURCOLWAKIPNTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxypyrimidin-4(3H)-one: Antiviral & DNA Repair Scaffold


5-Hydroxypyrimidin-4(3H)-one (CAS 15837-41-9) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a hydroxyl group at the 5-position and a keto group at the 4-position [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a core motif for inhibitors targeting influenza A endonuclease and the DNA repair complex ERCC1-XPF [2][3]. The compound is commercially available in both free base and hydrochloride salt forms, with purities typically ranging from 95% to 98% .

5-Hydroxypyrimidin-4(3H)-one: Analog Interchangeability Issues


Despite superficial structural similarities among hydroxypyrimidine isomers (e.g., 2-hydroxy- and 4-hydroxypyrimidine), their tautomeric equilibria and electronic distributions differ markedly, leading to distinct biological activity profiles [1]. The 5-hydroxypyrimidin-4(3H)-one scaffold uniquely presents the hydroxyl and keto groups in a spatial arrangement that enables optimal bidentate metal chelation in enzyme active sites—a feature not shared by 2- or 4-hydroxy regioisomers [2]. Furthermore, aza-substitution positional effects are non-linear: the 5-aza analogue (5-hydroxypyrimidin-4(3H)-one core) retains significant endonuclease inhibitory activity (IC50 = 0.15–0.58 μM), whereas the corresponding 4-aza and 6-aza analogues exhibit >80-fold and 2.3–8.2-fold reductions in potency, respectively [2]. These differences underscore why generic substitution with other hydroxypyrimidine isomers or aza-analogues fails to recapitulate the activity and selectivity profiles essential for reproducible experimental outcomes.

5-Hydroxypyrimidin-4(3H)-one: Quantitative Comparison with Aza-Analogues


Influenza Endonuclease Inhibition: Potency vs. Aza-Analogues

In a direct head-to-head comparison of aza-analogues, the 5-hydroxypyrimidin-4(3H)-one scaffold (as exemplified by 2-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one, compound 3) exhibited an IC50 of 0.58 μM against influenza A endonuclease, which is 2.7-fold more potent than the corresponding 6-aza analogue 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one (compound 14, IC50 = 6.0 μM) and >80-fold more potent than the 4-aza pyrazine derivative (compound 1, IC50 = 59.0 μM) [1].

Antiviral Endonuclease Inhibition Influenza

Influenza Endonuclease: Potency Comparable to 3-Hydroxypyridinone

Cross-study comparison reveals that the 5-hydroxypyrimidin-4(3H)-one scaffold (5-aza analogue) exhibits comparable endonuclease inhibitory potency to the benchmark 3-hydroxypyridin-2(1H)-one scaffold. The most potent 5-hydroxypyrimidin-4(3H)-one derivative (compound 11, 2-(4-tetrazoylphenyl) analogue) achieved an IC50 of 0.15 μM, approaching the potency of the reference 6-(4-tetrazoylphenyl)-3-hydroxypyridin-2(1H)-one (IC50 = 0.085 μM). The relative ranking established by the authors is: 3-hydroxypyridin-2(1H)-one ≈ 5-hydroxypyrimidin-4(3H)-one > 4-hydroxypyridazin-3(2H)-one ≫ pyrazine analogue [1].

Antiviral Endonuclease Inhibition Scaffold Comparison

ERCC1-XPF Selectivity over FEN-1 by Scaffold Hopping

A scaffold-hopping study directly comparing N-hydroxyimides to a hydroxypyrimidinone template demonstrated a qualitative and quantitative selectivity advantage. N-Hydroxyimide inhibitors exhibited micromolar potency against ERCC1-XPF endonuclease but showed undesirable selectivity profiles against the structurally related FEN-1 endonuclease. Switching to a hydroxypyrimidinone scaffold maintained similar potency (sub-micromolar) while achieving >10-fold selectivity for ERCC1-XPF over FEN-1 [1]. This represents a class-level inference regarding the scaffold's intrinsic selectivity profile.

DNA Repair ERCC1-XPF Selectivity

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Storage Stability vs. Free Base

The hydrochloride salt of 5-hydroxypyrimidin-4(3H)-one (CAS 1616526-82-9) offers distinct physicochemical advantages over the free base form (CAS 15837-41-9). While quantitative solubility data are not reported in primary literature, the salt form is widely acknowledged to enhance aqueous solubility, a critical parameter for in vitro assay preparation and in vivo formulation . The free base and hydrochloride salt are commercially available with comparable purities (97–98% by HPLC), but the hydrochloride salt provides improved handling characteristics and long-term storage stability under ambient conditions .

Formulation Solubility Stability

5-Hydroxypyrimidin-4(3H)-one: Antiviral & DNA Repair Applications


Influenza Endonuclease Inhibitor Lead Generation

The 5-hydroxypyrimidin-4(3H)-one scaffold is a validated starting point for developing novel influenza endonuclease inhibitors, as demonstrated by the potent 2-phenyl derivatives (IC50 = 0.15–0.58 μM) that chelate active-site metal ions and engage key residues (Tyr130, Arg124) [1]. Researchers should prioritize this scaffold when seeking metal-chelating pharmacophores that retain potency comparable to 3-hydroxypyridin-2(1H)-ones while offering distinct substitution vectors for exploring chemical space.

Selective ERCC1-XPF DNA Repair Inhibitor Development

For programs targeting the ERCC1-XPF endonuclease in DNA repair pathways (e.g., cancer sensitization), the hydroxypyrimidinone template provides a demonstrated selectivity advantage over N-hydroxyimide leads, achieving >10-fold selectivity over the related FEN-1 endonuclease [2]. This scaffold is therefore preferred when minimizing off-target effects is a primary design criterion.

Hydrochloride Salt for HTS and In Vivo Studies

When planning biochemical or cell-based assays requiring aqueous solubility, or when preparing formulations for animal studies, procurement of the hydrochloride salt (CAS 1616526-82-9) is recommended over the free base. The salt form mitigates solubility-related assay interference and facilitates accurate dosing in preclinical models .

Nucleoside Analog & Antiviral Agent Synthesis

The pyrimidine core of 5-hydroxypyrimidin-4(3H)-one serves as a versatile intermediate for synthesizing nucleoside analogues and antiviral agents, including HIV integrase inhibitors as described in patent literature [3]. The 5-hydroxy-4-keto substitution pattern is a privileged motif for metal chelation and hydrogen bonding, enabling rational design of bioactive molecules.

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